4-Amino-3-(hydroxymethyl)benzonitrile
Overview
Description
4-Amino-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a hydroxymethyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl alcohol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Another method involves the use of benzaldehyde and hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Amino-3-carboxybenzonitrile.
Reduction: 4-Amino-3-(aminomethyl)benzonitrile.
Substitution: 4-Amino-3-(hydroxymethyl)benzamide or 4-Amino-3-(hydroxymethyl)benzenesulfonamide.
Scientific Research Applications
4-Amino-3-(hydroxymethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-(Hydroxymethyl)benzonitrile: Lacks the amino group, limiting its applications in biological systems.
Benzonitrile: The parent compound, which lacks both the amino and hydroxymethyl groups.
Uniqueness
4-Amino-3-(hydroxymethyl)benzonitrile is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow it to participate in a wider range of reactions compared to its simpler counterparts .
Properties
IUPAC Name |
4-amino-3-(hydroxymethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRUEXMMZRJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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